Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride
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Overview
Description
Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, an isopropylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylamine to form an intermediate, which is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Properties
Molecular Formula |
C14H21Cl2NO2 |
---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-4-18-14(17)13(9-16-10(2)3)11-5-7-12(15)8-6-11;/h5-8,10,13,16H,4,9H2,1-3H3;1H |
InChI Key |
KQCUDNVYVOVLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC(C)C)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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